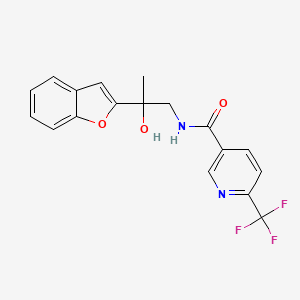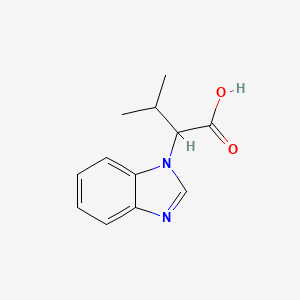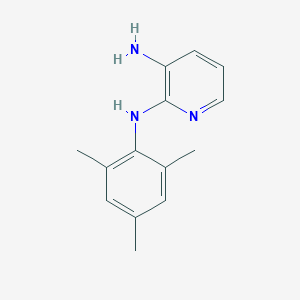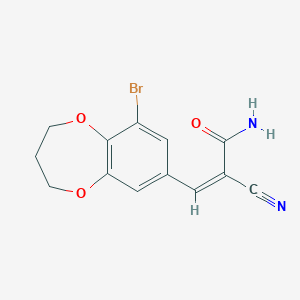![molecular formula C22H21N5O3S B2524051 N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(o-tolyl)oxalamide CAS No. 894032-63-4](/img/structure/B2524051.png)
N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(o-tolyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(o-tolyl)oxalamide” is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles . These compounds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .
Synthesis Analysis
The synthesis of thiazolo[3,2-b][1,2,4]triazoles involves three-component and three-stage synthetic protocols . The process includes condensation reactions, annulation of a multiple bond or thiirane ring, and C–H functionalization of the thiazole moiety . The structures of these compounds are supported by FT-IR, 1HNMR, and Mass spectra .Molecular Structure Analysis
The molecular structure of thiazolo[3,2-b][1,2,4]triazoles is unique and allows them to operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors . The chemical shift of NH proton in certain isomers can be explained by intramolecular interactions .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thiazolo[3,2-b][1,2,4]triazoles include condensation reactions, annulation of a multiple bond or thiirane ring, and C–H functionalization of the thiazole moiety . The reaction is completed by heating under reflux for several hours .Physical And Chemical Properties Analysis
The physical and chemical properties of thiazolo[3,2-b][1,2,4]triazoles can vary depending on the specific compound. For instance, the melting points, crystallization solvents, and yields for certain derivatives are reported . Intermolecular forces in the crystal are formed by the weak interaction of the N1 atom with the H-CHS group, and by the weak interactions between the 2,3-dibromopropyl fragments .Scientific Research Applications
Synthesis and Chemical Properties
N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(o-tolyl)oxalamide and its derivatives are part of a group of compounds that include 1,2,4-triazole and pyrazole derivatives. These compounds have a significant pharmacological potential due to their chemical modification capabilities and the likelihood of interacting with various biological targets. Studies have focused on the synthesis and characterization of these compounds, as well as the optimization of the conditions for their production. The structural combination of heterocycles like 1,2,4-triazole and pyrazole in a single molecule can increase the interaction potential with biological targets, making the creation of such condensed systems scientifically attractive and promising (Fedotov, Hotsulia, & Panasenko, 2022).
Antimicrobial and Antifungal Potential
Research indicates that derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. Specifically, some studies have focused on the antimicrobial activity of these compounds, demonstrating their potential in combating various microbial and fungal strains. For instance, certain compounds have shown good activity in comparison with standard antimicrobial agents, indicating their potential as novel antimicrobial agents (Sahi & Paul, 2016), (El‐Kazak & Ibrahim, 2013).
Antiproliferative and Anticancer Activity
The synthesis of these compounds also extends to exploring their antiproliferative and anticancer activities. Studies have shown that certain derivatives exhibit promising antiproliferative activity, indicating their potential use in cancer treatment. For example, some derivatives have been tested for their activity against various cancer cell lines, including renal cancer, leukemia, colon cancer, breast cancer, and melanoma cell lines. These findings suggest that these compounds could be promising candidates for developing new anticancer agents (Narayana, Raj, & Sarojini, 2010).
Mechanism of Action
Target of Action
The primary targets of N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(o-tolyl)oxalamide are cyclooxygenase (COX1 and COX2) isoforms . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Mode of Action
This compound interacts with its targets, the COX enzymes, by non-selectively inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.
Biochemical Pathways
The compound’s action primarily affects the arachidonic acid pathway. By inhibiting the COX enzymes, it disrupts the synthesis of prostaglandins, which are involved in various physiological processes including inflammation, pain sensation, and fever generation .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in the production of prostaglandins due to the inhibition of COX enzymes . This leads to a decrease in inflammation and pain.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, certain compounds of similar structure have been found to be stable upon heating in specific mediums . .
properties
IUPAC Name |
N-[2-[2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(2-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3S/c1-14-5-3-4-6-18(14)24-21(29)20(28)23-12-11-16-13-31-22-25-19(26-27(16)22)15-7-9-17(30-2)10-8-15/h3-10,13H,11-12H2,1-2H3,(H,23,28)(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXHFWFMZUCFMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(4-Fluorophenyl)methoxy]-2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2523971.png)

![(6S,9aS)-N-benzyl-6-(4-hydroxybenzyl)-8-(naphthalen-1-ylmethyl)-4,7-dioxooctahydro-1H-pyrazino[1,2-a]pyrimidine-1-carboxamide](/img/no-structure.png)
![7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2523976.png)
![3-[[1-(3-Methylphenyl)sulfonylpiperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2523978.png)
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2523981.png)
![N-[3-(acetylamino)phenyl]-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2523982.png)
![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2523983.png)
![N-(3,4-dichlorophenyl)-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2523984.png)


![1-((3aR,6aS)-Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethan-1-one hydrochloride](/img/structure/B2523990.png)